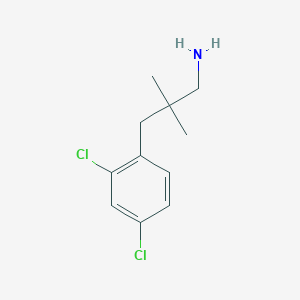

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine

Description

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is an organic compound featuring a propan-1-amine backbone substituted with a 2,4-dichlorophenyl group at the 3-position and two methyl groups at the 2-position. Its molecular formula is C₁₁H₁₅Cl₂N, with a molecular weight of 232.15 g/mol.

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

232.15 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5H,6-7,14H2,1-2H3 |

InChI Key |

DVKDDNHDIMJTDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitrated or sulfonated derivatives of the compound.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in the context of its antiparasitic activity, the compound has been shown to inhibit key enzymes in the metabolic pathways of parasites, such as Trypanosoma cruzi . This inhibition disrupts the parasite’s ability to proliferate and survive, leading to its eventual death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine with key analogs identified in the evidence:

Key Research Findings

Acetochlor : As a chloroacetanilide herbicide, acetochlor’s urea functional group enables inhibition of plant protein synthesis, making it effective against grasses and broadleaf weeds. Its dichlorophenyl group enhances lipid solubility, promoting soil adsorption .

N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine: The phenoxy ether linkage and chlorobenzyl group may improve pesticidal activity by increasing molecular rigidity and target binding affinity.

Dexchlorphenamine : The pyridine ring and 4-chlorophenyl group in this antihistamine enhance its interaction with histamine H₁ receptors. Substitution at the 4-position (vs. 2,4-dichloro in the baseline compound) reduces steric hindrance, favoring receptor binding .

Biological Activity

3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a dimethylpropanamine backbone. Its molecular formula is , and it exhibits characteristics typical of amine derivatives.

Biological Activity

Research indicates that 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine interacts with various biological systems. Key areas of investigation include:

1. Interaction with Receptors

- The compound has been studied for its affinity towards neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator of serotonin and norepinephrine pathways, similar to other phenylpropylamine derivatives.

2. Antidepressant Effects

- In preclinical studies, compounds with structural similarities have demonstrated antidepressant-like effects in animal models. The mechanism is thought to involve inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine.

3. Anticancer Activity

- Some studies suggest potential cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been noted, warranting further investigation into its utility in cancer therapy.

The biological activity of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine can be attributed to several mechanisms:

- Receptor Binding : It may bind to specific receptors in the CNS, leading to altered neurotransmitter release and uptake.

- Enzyme Inhibition : The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing their availability.

- Signal Transduction Modulation : It may affect intracellular signaling pathways that regulate cell survival and proliferation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Cytotoxicity | Induction of apoptosis | |

| Receptor Interaction | Modulation of neurotransmitter activity |

Case Studies

Several studies have examined the biological effects of similar compounds:

- Antidepressant Efficacy : A study demonstrated that structurally related compounds exhibited significant antidepressant effects in rodent models by increasing serotonin levels and reducing depressive behaviors.

- Cytotoxic Potential : Research on related amines indicated that they could inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways.

- Neurotransmitter Modulation : A comparative analysis showed that similar compounds could effectively modulate dopamine and norepinephrine levels, suggesting potential for treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or reductive amination of 2,4-dichlorophenyl precursors with 2,2-dimethylpropan-1-amine derivatives. To ensure enantiomeric purity, chiral catalysts (e.g., BINOL-derived catalysts) or chromatographic resolution (e.g., chiral HPLC) should be employed. Reaction optimization via computational tools (e.g., density functional theory for transition-state analysis) can predict stereochemical outcomes . Purification via recrystallization or flash chromatography is critical to isolate the desired enantiomer .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : , , and NMR (if applicable) to confirm substituent positions and structural integrity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : To resolve stereochemical ambiguities and confirm crystal packing, as demonstrated in derivatization studies of similar amines .

- IR Spectroscopy : To identify functional groups (e.g., NH stretching at ~3300 cm) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting receptors or enzymes structurally related to its chlorophenyl analogs (e.g., serotonin or dopamine receptors). Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., known agonists/antagonists) are essential. Statistical validation (e.g., ANOVA with post-hoc tests) ensures reproducibility. Toxicity screening (e.g., MTT assay) should precede in vivo studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Combine quantum mechanics (QM) calculations (e.g., Gibbs free energy profiles) with machine learning (ML) to predict optimal temperature, solvent, and catalyst combinations. For example, ICReDD’s workflow integrates reaction path searches via QM and ML-driven experimental condition narrowing . Validate predictions with small-scale experiments before scaling up .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., IC normalization).

- Experimental Replication : Control variables such as solvent (DMSO vs. saline), cell lines, and assay temperature.

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., dichloro vs. dimethyl groups) to isolate contributing factors .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer : Conduct enantiomer-specific activity assays (e.g., radioligand binding for receptor affinity). Molecular docking simulations (e.g., AutoDock Vina) can model binding poses of (R)- and (S)-enantiomers. X-ray crystallography of ligand-target complexes provides atomic-level insights into chiral recognition .

Q. What advanced analytical techniques validate trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Quantify impurities at ppm levels using selected reaction monitoring (SRM).

- GC-FID/MS : For volatile byproducts.

- HPLC with Diode Array Detection (DAD) : Compare retention times and UV spectra against reference standards .

Methodological Considerations for Contradictory Data

Q. How to design experiments to address conflicting toxicity profiles in literature?

- Methodological Answer : Use a tiered approach:

In silico Tox Prediction : Tools like ProTox-II or Derek Nexus for hazard identification.

In Vitro Assays : Mitochondrial toxicity (Seahorse assay) and genotoxicity (Comet assay).

In Vivo Studies : Rodent models with controlled dosing (accounting for metabolic differences).

Cross-validate results with orthogonal methods (e.g., transcriptomics for oxidative stress markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.